
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of methoxy groups at the 2 and 3 positions of the benzene ring, a trifluoromethyl group at the alpha position, and a hydroxyl group attached to the benzyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of the trifluoromethyl group and the methoxy groups onto the benzene ring, followed by the formation of the benzyl alcohol. One common method involves the trifluoromethylation of a suitable precursor, such as 2,3-dimethoxybenzaldehyde, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The resulting intermediate can then be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to replace the methoxy or trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-alpha-(trifluoromethyl)benzaldehyde or 2,3-dimethoxy-alpha-(trifluoromethyl)acetophenone.
Reduction: Formation of 2,3-dimethoxy-alpha-(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
2,3-Dimethoxybenzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,3-Dimethoxy-alpha-(methyl)benzyl Alcohol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
2,3-Dimethoxy-alpha-(chloromethyl)benzyl Alcohol: Contains a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H11F3O3 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC 名称 |
1-(2,3-dimethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O3/c1-15-7-5-3-4-6(8(7)16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChI 键 |
CIBJLXFUDOZNOB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


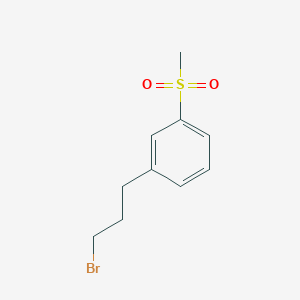
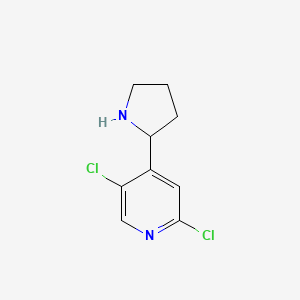


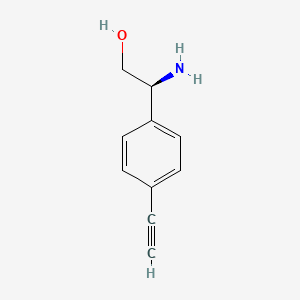
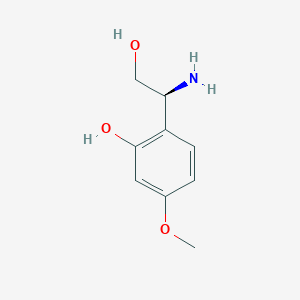
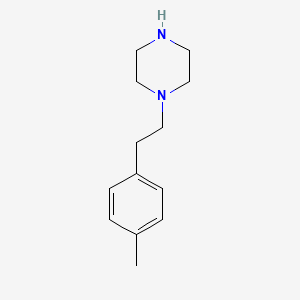

![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)





